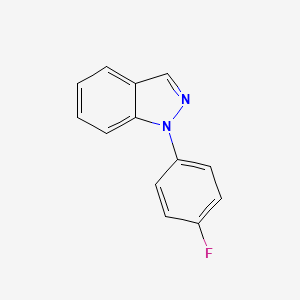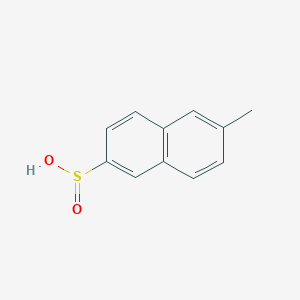
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a hydroxy group attached to a cyclohexadiene ring. The presence of these functional groups contributes to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the azetidine ring can produce a more saturated nitrogen-containing ring.
Scientific Research Applications
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring and hydroxy group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved are still under investigation, but its potential to inhibit microbial growth and cancer cell proliferation has been demonstrated .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its broad biological activity profile, including antimicrobial and anticancer activities.
3-Chloro-2-azetidinone: Used as a building block in the synthesis of various biologically active compounds.
Azetidine and Oxetane Amino Acid Derivatives: These compounds share similar structural features and are used in the development of new pharmaceuticals.
Uniqueness
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the combination of the azetidine ring and the hydroxy group attached to a cyclohexadiene ring. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H13NO3/c1-6-8(12-4-3-5-12)9(13)7(2)11(15)10(6)14/h13H,3-5H2,1-2H3 |
InChI Key |
WPVZYQAXVNVFQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)N2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)

![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)


![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)

![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)

![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)

